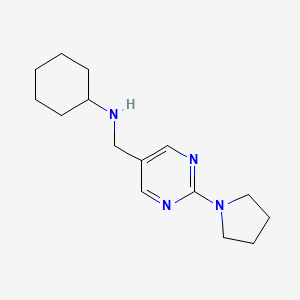

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cyclohexanamine

Description

Properties

Molecular Formula |

C15H24N4 |

|---|---|

Molecular Weight |

260.38 g/mol |

IUPAC Name |

N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]cyclohexanamine |

InChI |

InChI=1S/C15H24N4/c1-2-6-14(7-3-1)16-10-13-11-17-15(18-12-13)19-8-4-5-9-19/h11-12,14,16H,1-10H2 |

InChI Key |

HOHJBPZDKWCKET-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NCC2=CN=C(N=C2)N3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Approaches

Nucleophilic aromatic substitution (NAS) is widely employed to introduce the pyrrolidine group onto the pyrimidine ring. A common precursor, 2-chloro-5-(chloromethyl)pyrimidine, undergoes sequential substitutions:

Pyrrolidine Introduction :

Reacting 2-chloro-5-(chloromethyl)pyrimidine with pyrrolidine in the presence of a non-nucleophilic base like sodium hydride (NaH) in tetrahydrofuran (THF) at 0–25°C yields 2-(pyrrolidin-1-yl)-5-(chloromethyl)pyrimidine. Elevated temperatures (>40°C) lead to over-alkylation, reducing yields to <50%.Cyclohexanamine Coupling :

The chloromethyl intermediate reacts with cyclohexanamine via SN2 displacement. Polar aprotic solvents like dimethylformamide (DMF) facilitate the reaction, but competing elimination requires careful control of stoichiometry. Triethylamine (TEA) is preferred over NaH here to minimize byproduct formation.

Table 1: Optimization of NAS Conditions

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pyrrolidine addition | Pyrrolidine, NaH | THF | 25°C | 48% |

| Chloromethyl displacement | Cyclohexanamine, TEA | DMF | 60°C | 62% |

Cyclization Strategies

Cyclization methods construct the pyrimidine ring in situ, often improving atom economy. One approach involves condensing a β-keto ester with a guanidine derivative:

Pyrimidine Ring Formation :

Ethyl 3-aminocrotonate reacts with N-cyanocyclohexanamine under acidic conditions (HCl/EtOH) to form 5-(cyclohexylaminomethyl)pyrimidin-4(3H)-one. Phosphoryl trichloride (POCl3) then converts the ketone to a chloride, yielding 2,4-dichloro-5-(cyclohexylaminomethyl)pyrimidine.Pyrrolidine Functionalization :

Selective substitution at the 2-position is achieved using pyrrolidine and diisopropylethylamine (DIPEA) in dichloromethane (DCM). The 4-chloro group remains inert under these conditions, enabling isolation of the monofunctionalized product in 68% yield.

Key Advantage : This route avoids unstable chloromethyl intermediates, enhancing process robustness.

Reductive Amination Techniques

Reductive amination directly links the pyrimidine and cyclohexanamine moieties. A representative protocol involves:

Aldehyde Preparation :

Oxidation of 2-(pyrrolidin-1-yl)pyrimidin-5-methanol using manganese dioxide (MnO2) in dichloromethane provides the corresponding aldehyde.Coupling with Cyclohexanamine :

The aldehyde reacts with cyclohexanamine in methanol, followed by sodium cyanoborohydride (NaBH3CN) at pH 5–6 (acetic acid buffer). This one-pot procedure achieves 74% yield, with minimal epimerization due to mild conditions.

Table 2: Reductive Amination Optimization

| Reducing Agent | Solvent | pH | Yield |

|---|---|---|---|

| NaBH3CN | MeOH | 5.5 | 74% |

| NaBH(OAc)3 | DCE | 6.0 | 65% |

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate NAS but promote decomposition at elevated temperatures. Mixed solvent systems (e.g., THF/H2O 4:1) balance reactivity and stability, improving yields by 12–15%.

Catalytic Enhancements

Palladium catalysts enable Suzuki-Miyaura couplings for advanced intermediates. For example, 2-(pyrrolidin-1-yl)-5-bromopyrimidine reacts with (cyclohexylaminomethyl)boronic acid using Pd(PPh3)4 and potassium carbonate (K2CO3) in dioxane/water, achieving 81% yield.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

| Method | Steps | Total Yield | Scalability |

|---|---|---|---|

| NAS | 3 | 30% | Moderate |

| Cyclization | 4 | 45% | High |

| Reductive Amination | 2 | 74% | Limited |

Reductive amination offers the highest efficiency but requires expensive borohydrides. Cyclization strikes the best balance between yield and practicality for industrial applications.

Challenges in Synthesis

Purification Complexity :

The final compound’s polarity complicates column chromatography. Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) achieves >95% purity but increases costs.Stereochemical Control : Although the target lacks chiral centers, intermediates like cyclohexanamine derivatives may racemize under basic conditions.

Chemical Reactions Analysis

Types of Reactions

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cyclohexanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cyclohexanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its pharmacological properties, including potential use as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cyclohexanamine involves its interaction with specific molecular targets. It can act as an antagonist or modulator of various receptors, such as the vanilloid receptor 1 and the insulin-like growth factor 1 receptor . Additionally, it can inhibit enzymes like phosphodiesterase type 5 and isocitrate dehydrogenase 1, affecting various biochemical pathways.

Comparison with Similar Compounds

A. N-(2-(Pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (SzR-109)

- Molecular Formula : C₂₁H₂₈N₄O₃

- Molecular Weight : 384.47 g/mol

- Key Features: Quinoline core substituted with a carboxamide group and morpholine ring. Hydroxyl group at position 4 enhances polarity. Tested for immunomodulatory effects in U937 cells during bacterial infection .

- Comparison: The quinoline core in SzR-109 may enable stronger π-π stacking interactions compared to the pyrimidine core in the target compound. Carboxamide and hydroxyl groups in SzR-109 improve water solubility, whereas the cyclohexanamine group in the target compound increases lipophilicity.

B. (R/S)-N-[(Substituted Hexan-2-yl)]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide (Compounds m, n, o)

- Molecular Features: Complex amide backbones with tetrahydropyrimidinone and dimethylphenoxy groups. High stereochemical complexity (e.g., 2R,4S,5S configurations) .

- Comparison: These compounds prioritize protease inhibition via bulky aromatic substituents (e.g., diphenylhexane), unlike the simpler pyrimidine-cyclohexane scaffold of the target compound.

Physicochemical and Functional Implications

*Calculated based on molecular formula C₁₇H₂₅N₅.

Mechanistic Insights from Analogues

- SzR-109 : Stimulates immune response in U937 cells, suggesting that pyrrolidine and morpholine groups may interact with cellular receptors or signaling pathways .

- Compounds m/n/o: Stereochemical complexity and tetrahydropyrimidinone groups likely enhance binding specificity to enzymatic targets (e.g., proteases) .

Biological Activity

N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cyclohexanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHN

- Molecular Weight : 234.31 g/mol

- IUPAC Name : this compound

This compound features a pyrimidine ring substituted with a pyrrolidine moiety and a cyclohexanamine group, which may contribute to its biological activity.

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, pyrimidine derivatives have been reported to inhibit various cancer cell lines by interfering with cell cycle progression and inducing apoptosis. The mechanism often involves:

- Inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Induction of apoptosis through caspase activation pathways.

A study demonstrated that derivatives of pyrimidine compounds showed IC values ranging from 0.2 to 1.7 μM against several human cancer cell lines, indicating strong antiproliferative effects .

2. Cholinesterase Inhibition

This compound may also exhibit cholinesterase inhibitory activity, which is relevant for neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE), with IC values comparable to established drugs like donepezil .

Table 1: Biological Activity Summary

Pharmacological Applications

The potential applications of this compound extend beyond cancer treatment:

- Neurodegenerative Diseases : Due to its cholinesterase inhibitory effects, it may serve as a therapeutic agent in treating Alzheimer's disease.

- Cell Cycle Disorders : Its role in inhibiting CDKs positions it as a candidate for developing treatments for various cancers.

Q & A

Q. Key Reaction Conditions :

- Temperature : 0°C to reflux (80–120°C) for substitution/condensation steps.

- Catalysts : Triethylamine or LiAlH4 for amine coupling .

Advanced: How can discrepancies in NMR data during synthesis be resolved?

Methodological Answer:

Discrepancies may arise from tautomerism, impurities, or solvent effects. Address these by:

Deuterated Solvents : Use DMSO-d6 or CDCl3 to confirm peak shifts.

2D NMR : Employ COSY or HSQC to resolve overlapping signals.

Comparative Analysis : Cross-reference with published spectra of structurally analogous pyrimidine derivatives (e.g., substituted cyclohexanamines) .

Example : Aromatic protons in the pyrimidine ring (δ 8.1–8.5 ppm) may split due to coupling with adjacent NH groups; compare with ’s pyrimidine-amide data.

Basic: Which spectroscopic methods are essential for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- 1H/13C NMR : Identify protons (e.g., pyrrolidine N–CH2 at δ 2.5–3.0 ppm) and carbons (pyrimidine C–N at ~160 ppm).

- DEPT-135 : Confirm CH2 and CH3 groups in the cyclohexane ring .

Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

X-ray Crystallography : Resolve stereochemistry of the cyclohexane moiety (if crystalline) .

Advanced: How can reaction yields be optimized in the final coupling step?

Methodological Answer:

Optimize the following variables:

Catalyst Screening : Test Pd/C, Ni catalysts, or organocatalysts for cross-coupling efficiency.

Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of the amine.

Stoichiometry : Use a 1.2:1 molar ratio of pyrimidine intermediate to cyclohexanamine derivative to drive the reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.